2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane
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Overview
Description
2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane is an organic compound that features a thiophene ring substituted with a methanesulfonyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, where methanesulfonyl chloride reacts with the thiophene ring in the presence of a base such as pyridine.
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methanesulfonylphenyl)-1,3-dioxolane: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(3-Methanesulfonylpyridyl)-1,3-dioxolane: Similar structure but with a pyridyl ring instead of a thiophene ring.
Uniqueness
2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Biological Activity
2-(3-Methanesulfonylthiophen-2-yl)-1,3-dioxolane is a compound belonging to the 1,3-dioxolane family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features a dioxolane ring with a methanesulfonyl group attached to a thiophene moiety, which is believed to contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophenes with dioxolane precursors under acidic conditions. Common methods include:
- Acid-Catalyzed Reactions : Utilizing Lewis or Brønsted acids to facilitate the formation of the dioxolane ring from appropriate precursors.
- Grignard Reagents : Employing Grignard reagents for nucleophilic addition to carbonyl compounds followed by cyclization to form the dioxolane structure.
Antibacterial Activity
Research indicates that compounds within the 1,3-dioxolane class exhibit significant antibacterial properties. The effectiveness of this compound against various bacterial strains has been evaluated.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 625 µg/mL |
Escherichia coli | Not effective |
Pseudomonas aeruginosa | 1250 µg/mL |
The compound demonstrated potent activity against Staphylococcus aureus, while showing no efficacy against E. coli, highlighting its selective antibacterial profile .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity.
Table 2: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 500 µg/mL |
Aspergillus niger | Not tested |
The compound exhibited significant antifungal activity against Candida albicans, with an MIC value indicating its potential as an antifungal agent .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds within the dioxolane family. For instance:
- Study on Dioxolane Derivatives : A series of dioxolane derivatives were synthesized and tested for their biological activities. The results indicated that modifications in the substituents significantly affected both antibacterial and antifungal activities .
- Antimicrobial Screening : A comprehensive antimicrobial screening revealed that certain dioxolanes possess broad-spectrum activities against various pathogens, which supports the potential therapeutic applications of this compound .
Properties
IUPAC Name |
2-(3-methylsulfonylthiophen-2-yl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S2/c1-14(9,10)6-2-5-13-7(6)8-11-3-4-12-8/h2,5,8H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZARWNSYEPRKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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